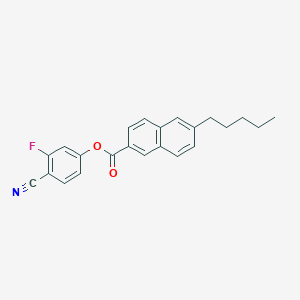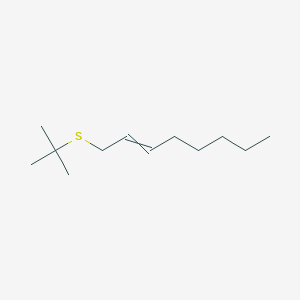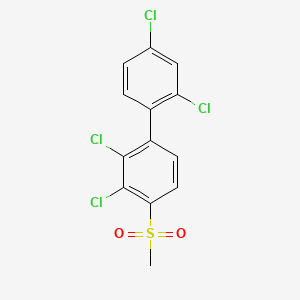![molecular formula C12H18OSi B14323913 3-[Dimethyl(phenyl)silyl]but-2-en-1-ol CAS No. 104066-57-1](/img/structure/B14323913.png)
3-[Dimethyl(phenyl)silyl]but-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Dimethyl(phenyl)silyl]but-2-en-1-ol is an organosilicon compound characterized by the presence of a silyl group attached to a butenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethyl(phenyl)silyl]but-2-en-1-ol typically involves the reaction of a silyl chloride with an appropriate butenol derivative in the presence of a base. For example, the reaction of dimethylphenylsilyl chloride with but-2-en-1-ol in the presence of a base like triethylamine can yield the desired product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[Dimethyl(phenyl)silyl]but-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The silyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess-Martin periodinane and PCC (Pyridinium chlorochromate).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group and introduce other functional groups.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted butenol derivatives.
Scientific Research Applications
3-[Dimethyl(phenyl)silyl]but-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-[Dimethyl(phenyl)silyl]but-2-en-1-ol involves its interaction with various molecular targets and pathways. The silyl group can act as a protecting group for the hydroxyl functionality, allowing selective reactions to occur at other sites of the molecule. Additionally, the compound can participate in nucleophilic substitution and addition reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- 3-[Trimethylsilyl]but-2-en-1-ol
- 3-[Dimethyl(tert-butyl)silyl]but-2-en-1-ol
- 3-[Dimethyl(phenyl)silyl]prop-2-en-1-ol
Uniqueness
3-[Dimethyl(phenyl)silyl]but-2-en-1-ol is unique due to the presence of the phenyl group attached to the silicon atom, which can influence the compound’s reactivity and stability. This structural feature distinguishes it from other silyl-protected butenol derivatives and can impart specific properties useful in various applications .
Properties
CAS No. |
104066-57-1 |
|---|---|
Molecular Formula |
C12H18OSi |
Molecular Weight |
206.36 g/mol |
IUPAC Name |
3-[dimethyl(phenyl)silyl]but-2-en-1-ol |
InChI |
InChI=1S/C12H18OSi/c1-11(9-10-13)14(2,3)12-7-5-4-6-8-12/h4-9,13H,10H2,1-3H3 |
InChI Key |
IUBPNLZRWSJMIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO)[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


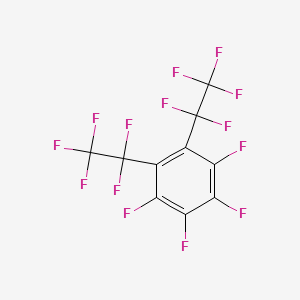
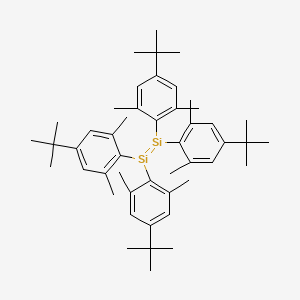
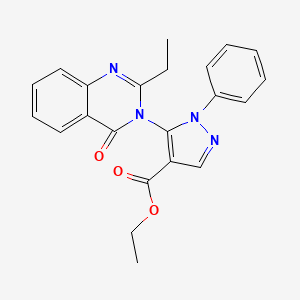
![4-[2-(Phenylselanyl)ethenyl]morpholine](/img/structure/B14323841.png)
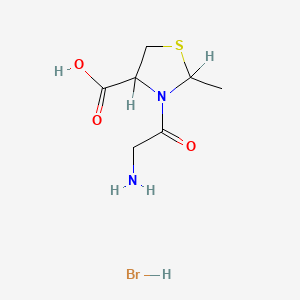

![2-[(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)methoxy]ethyl acetate](/img/structure/B14323861.png)
![4-[(E)-{4-[Methyl(octadecyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid](/img/structure/B14323886.png)
![4-{[(2-Azidoethyl)sulfanyl]methyl}-5-methyl-1H-imidazole](/img/structure/B14323906.png)

